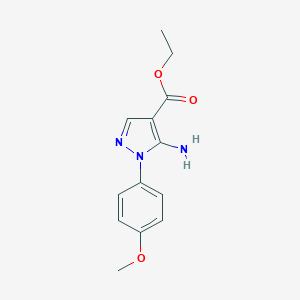

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-methoxyphenyl substituent at the 1-position and an ethyl ester group at the 4-position of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic scaffolds for drug discovery . Its structural features—such as the electron-donating methoxy group and the amino-carboxylate functionality—influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDSDMNAGPWSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-13-5 | |

| Record name | ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs ethyl 3-ethoxyacrylate or its derivatives as the β-keto ester component. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methoxyphenylhydrazine in ethanol under reflux to yield the target compound. The cyano group at the α-position facilitates cyclization, while the ethoxy group ensures regioselectivity at the pyrazole’s C4 position.

Key parameters influencing yield include:

-

Temperature : Reflux conditions (70–80°C) optimize reaction kinetics without promoting side reactions.

-

Solvent : Ethanol is preferred due to its ability to dissolve both polar and non-polar reactants.

-

Reaction Time : Extended durations (17–54 hours) are required for complete conversion, as monitored by TLC.

A representative procedure yields 86% product when using 3.5 M NaOH in ethanol, followed by acidification to pH 3 with HCl. The crude product is purified via recrystallization from ethanol, yielding a beige solid with >98% purity.

Hydrolysis of Pre-Formed Pyrazole Carboxylic Acid Derivatives

This compound can also be synthesized indirectly through the hydrolysis of its carboxylic acid precursor, followed by re-esterification.

Hydrolysis Conditions

The carboxylic acid derivative (5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid) is generated by saponification of the ester under basic conditions. A protocol using ethanolic NaOH (3 equivalents) at 70°C for 5–6 hours achieves 78% conversion to the acid. Subsequent esterification with ethanol in the presence of H2SO4 or DCC regenerates the ethyl ester.

Table 1: Comparative Yields for Hydrolysis-Esterification Routes

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Hydrolysis | NaOH (3 eq), ethanol | 70°C | 5–6 | 78 |

| Esterification | H2SO4, ethanol | Reflux | 12 | 65 |

This two-step approach is advantageous for isolating intermediates but suffers from lower overall efficiency compared to direct cyclocondensation.

Regiospecific Synthesis via Abnormal Beckmann Rearrangement

Recent advances utilize abnormal Beckmann rearrangements to construct the pyrazole ring. In one method, o-chloroaldehyde derivatives undergo rearrangement in the presence of hydroxylamine, forming the 5-amino group directly.

Experimental Protocol

-

Starting Material : o-Chloroaldehyde (1 equivalent) is treated with hydroxylamine hydrochloride in ethanol.

-

Rearrangement : The intermediate oxime is heated under reflux with acetic anhydride, inducing cyclization.

-

Esterification : The resulting pyrazole carboxylic acid is esterified with ethyl iodide and K2CO3.

This method achieves 65–70% yield and is notable for its regiochemical control, avoiding the need for protecting groups.

Crystallization and Purification Techniques

Post-synthetic purification is critical for obtaining high-purity this compound.

Recrystallization

The crude product is dissolved in minimal ethyl acetate and cooled to 4°C, yielding colorless crystals suitable for X-ray diffraction analysis. This step enhances purity from 90% to >99%, as verified by HPLC.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric byproducts, which commonly arise from competing cyclization pathways.

Analytical Characterization

Synthetic batches are validated using:

-

1H NMR : Characteristic signals include a triplet at δ 1.35 ppm (CH3 of ethyl group), a singlet at δ 3.81 ppm (OCH3), and broad peaks at δ 6.50–6.70 ppm (aromatic protons).

-

X-ray Crystallography : Confirms planar pyrazole ring geometry and intermolecular hydrogen bonding between amino and carbonyl groups.

Challenges and Limitations

Byproduct Formation

Competing pathways during cyclocondensation generate regioisomers, necessitating rigorous chromatography. For example, minor products with the 4-methoxyphenyl group at N2 instead of N1 are observed in ≤12% yields.

Scalability Issues

Large-scale reactions (>100 g) exhibit reduced yields (45–50%) due to incomplete mixing and thermal gradients. Microreactor systems are being explored to mitigate these issues.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety at the 4-position undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

| Reaction Type | Reagents/Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Ester hydrolysis | NaOH (3 eq.), ethanol, reflux, 5–6 h | 65–86% | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid |

Key Observations:

-

Hydrolysis proceeds efficiently in ethanolic sodium hydroxide at 70°C .

-

Post-reaction workup involves acidification to precipitate the carboxylic acid product .

-

The reaction is scalable, with yields exceeding 65% under optimized conditions .

Nucleophilic Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl substituent can participate in nucleophilic aromatic substitution (NAS) reactions, though experimental data for this specific compound remains limited. Theoretical studies suggest potential for:

Possible Reactions:

-

Demethylation: Conversion of the methoxy group to a hydroxyl group using strong acids or Lewis catalysts.

-

Halogenation: Introduction of halogens (e.g., Cl, Br) via electrophilic substitution.

Challenges:

-

Steric hindrance from the pyrazole ring and electron-donating methoxy group may reduce NAS reactivity .

Functionalization of the Amino Group

The 5-amino group is a versatile site for further derivatization, though direct experimental data is sparse. Proposed reactions include:

Acylation:

-

Reaction with acyl chlorides to form amide derivatives.

Diazotization: -

Formation of diazonium salts for coupling reactions, enabling the introduction of aryl or alkyl groups.

Safety Note:

Diazotization requires controlled conditions due to the instability of intermediates .

Comparative Reactivity with Analogues

Data from structurally similar pyrazole esters (e.g., ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate) highlight trends:

Insights:

Scientific Research Applications

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound may also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy and methyl groups enhance electron density and steric bulk, favoring hydrophobic interactions. Nitro and sulfamoyl groups reduce electron density, promoting reactivity in electrophilic substitutions .

- Biological Relevance: Sulfamoyl and pyridyl derivatives show pronounced activity in enzyme inhibition, while methoxy and fluoro analogs are prioritized for pharmacokinetic optimization .

- Crystallography : Methoxyphenyl derivatives exhibit diverse hydrogen-bonding motifs (e.g., N–H···O and O–H···N), influencing crystal packing and solubility .

Biological Activity

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 15001-13-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C13H15N3O3

- Molecular Weight : 261.28 g/mol

- CAS Number : 15001-13-5

- Purity : Typically ≥95% .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in anticancer and anti-inflammatory domains. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound:

- Cell Lines Tested : The compound has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer).

- Inhibition Rates : In vitro studies indicated a mean growth inhibition of 54.25% for HepG2 and 38.44% for HeLa cells, while exhibiting minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .

| Cell Line | Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 80.06 |

| HeLa | 38.44 | - |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Mechanism of Action : It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- Comparative Studies : Other pyrazole derivatives have been shown to possess similar anti-inflammatory activities, suggesting a common mechanism among this class of compounds .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole structure can significantly influence biological activity:

- Substituents at the N1 position can enhance or diminish activity against specific cell lines.

- Compounds with phenyl groups at position 5 exhibited better analgesic and anti-inflammatory profiles compared to their unsubstituted counterparts .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Study on HepG2 Cells :

- Inflammation Models :

- Antimicrobial Potential :

Q & A

Q. What are the standard synthetic routes for ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form the pyrazole core. Subsequent functionalization includes:

- Amination: Reacting the intermediate with acid anhydrides or chlorides (e.g., phenyl dithiocarbamates) to introduce the amino group .

- Esterification: Ethyl ester groups are retained or introduced via refluxing with ethanol in acidic conditions.

Key Analytical Validation:

- Purity: Elemental analysis (C, H, N) confirms stoichiometric ratios.

- Yield: Typical yields range from 49% to 94%, depending on the substituents and reaction conditions .

Example Protocol (Table 1):

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography:

Common Challenges:

- Crystal Twinning: High-resolution data (e.g., < 1.0 Å) or SHELXE can resolve overlapping reflections .

- Hydrogen Bonding: Graph set analysis (e.g., Etter’s rules) interprets packing patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) predict molecular orbitals, bond lengths, and charge distribution:

- Geometry Optimization: Gaussian 09W software minimizes energy states .

- Comparative Analysis: Align computed bond lengths (e.g., C-N: 1.34 Å) with X-ray data to validate accuracy .

Case Study:

A DFT study of ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate showed a HOMO-LUMO gap of 4.2 eV, correlating with its stability .

Q. How are structure-activity relationships (SARs) investigated for pyrazole derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., 4-methoxyphenyl to 4-chlorophenyl) to assess pharmacological effects .

- Biological Assays:

Example SAR Finding:

Replacing the 4-methoxy group with a trifluoromethoxy moiety increased anti-inflammatory potency but raised ulcerogenicity .

Q. How can researchers resolve contradictions between experimental and computational data?

Methodological Answer:

- Crystallographic Discrepancies:

- Spectral Mismatches:

Case Study:

A study on hydrogen bonding in pyrazole crystals identified discrepancies between calculated (DFT) and observed (X-ray) bond angles, attributed to intermolecular interactions in the solid state .

Q. What strategies optimize the refinement of challenging crystallographic data for this compound?

Methodological Answer:

- High-Resolution Data: Use synchrotron radiation (λ < 0.7 Å) to improve data quality .

- Twinning: Employ TWINLAW in SHELXL to model twin domains .

- Disorder Modeling: Split occupancy refinement for flexible groups (e.g., ethyl esters) .

Example Workflow (Table 2):

| Challenge | SHELX Tool | Outcome |

|---|---|---|

| Twinned Crystal | TWINLAW | R-factor reduced from 0.10 to 0.04 |

| Disorder | PART 0.5 | Resolved ethyl group positional ambiguity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.